N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
Overview
Description
ZINC00881524 is a chemical compound known for its role as a Rho-associated kinase (ROCK) inhibitor . It has a molecular formula of C21H20N2O3S and a molecular weight of 380.46 g/mol . This compound is primarily used in scientific research, particularly in the fields of cancer biology and cell signaling .
Mechanism of Action
Target of Action
ZINC00881524, also known as a ROCK inhibitor , primarily targets the Rho-associated protein kinase (ROCK). ROCK is a serine/threonine kinase that plays a crucial role in various cellular processes such as cell motility, proliferation, and apoptosis .
Mode of Action
As a ROCK inhibitor, ZINC00881524 interacts with its target by binding to the ATP-binding site of the ROCK enzyme, thereby inhibiting its kinase activity . This inhibition disrupts the downstream signaling pathways regulated by ROCK, leading to changes in cellular processes .
Biochemical Pathways
The primary biochemical pathway affected by ZINC00881524 is the Rho/ROCK signaling pathway . ROCK, as part of this pathway, is involved in the regulation of actin cytoskeleton, which is crucial for various cellular functions such as cell shape, migration, and division . By inhibiting ROCK, ZINC00881524 can alter these cellular functions.
Pharmacokinetics
It is soluble in dmso , which suggests that it may be well-absorbed and distributed in the body when administered in a suitable formulation. The impact of these properties on the bioavailability of ZINC00881524 would need further investigation.
Result of Action
The inhibition of ROCK by ZINC00881524 has been shown to decrease the levels of ROCK1 in certain breast cancer cells . This results in decreased cell proliferation, particularly when used in combination with other treatments .
Action Environment
The action, efficacy, and stability of ZINC00881524 can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used, which in turn can impact its bioavailability and efficacy . Additionally, the compound’s stability may be affected by storage conditions . It is recommended to store the compound at -20°C for optimal stability .
Preparation Methods
The synthesis of ZINC00881524 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The compound is typically synthesized in a laboratory setting using standard organic synthesis techniques. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and require careful control of temperature and pH
Chemical Reactions Analysis
ZINC00881524 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
ZINC00881524 has a wide range of applications in scientific research:
Cancer Biology: It is used to study the role of ROCK in cancer cell proliferation and metastasis.
Cell Signaling: It is used to investigate the Rho/ROCK signaling pathway, which is involved in various cellular processes such as migration, adhesion, and apoptosis.
Drug Development: It serves as a lead compound for the development of new ROCK inhibitors with potential therapeutic applications.
Neuroscience: It is used to study the role of ROCK in neuronal growth and regeneration.
Comparison with Similar Compounds
ZINC00881524 is unique among ROCK inhibitors due to its specific chemical structure and high potency. Similar compounds include:
Y-27632: Another well-known ROCK inhibitor with a different chemical structure.
Fasudil: A ROCK inhibitor used clinically for the treatment of cerebral vasospasm.
GSK429286A: A selective ROCK inhibitor used in research.
These compounds share the common feature of ROCK inhibition but differ in their chemical structures, potencies, and specific applications.
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-25-16-9-7-13(11-17(16)26-2)12-19(24)22-21-23-20-15-6-4-3-5-14(15)8-10-18(20)27-21/h3-7,9,11H,8,10,12H2,1-2H3,(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNMDJGZWFZNHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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